molecular formula C12H16ClN B13458788 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride

2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13458788
M. Wt: 209.71 g/mol
InChI Key: FOQJJRZKPAAWII-UHFFFAOYSA-N
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Description

2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for treating various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride include other indole derivatives such as:

The uniqueness of this compound lies in its specific cyclobutyl substitution, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-cyclobutyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-7-11-10(4-1)8-12(13-11)9-5-3-6-9;/h1-2,4,7,9,12-13H,3,5-6,8H2;1H

InChI Key

FOQJJRZKPAAWII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC3=CC=CC=C3N2.Cl

Origin of Product

United States

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